3-(2-Bromoethyl)-7-hydroxy-4-methyl-coumarin
Description
Properties
IUPAC Name |
3-(2-bromoethyl)-7-hydroxy-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO3/c1-7-9-3-2-8(14)6-11(9)16-12(15)10(7)4-5-13/h2-3,6,14H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIJUQRAWXZSQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
Optimization and Yields
Key Observations :
-
Diatomite-supported H₂SO₄ reduces side reactions and improves recyclability.
-
Solvent-free conditions enhance reaction rates and simplify purification.
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| NBS/FeCl₃ | Mild conditions, high selectivity | Requires anhydrous conditions | 75–82 |
| HBr catalysis | Cost-effective | Lower regioselectivity | 60–70 |
| Lithiation-Bromine | High yield, scalability | Sensitive to moisture | 80–90 |
Analytical Characterization
Synthesized 3-(2-bromoethyl)-7-hydroxy-4-methyl-coumarin is characterized using:
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromoethyl)-7-hydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromen-2-one scaffold can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at moderate temperatures.
Oxidation: Potassium permanganate in aqueous or acetone solution, or chromium trioxide in acetic acid, are used under reflux conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are used at low temperatures.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives such as 3-(2-azidoethyl)-7-hydroxy-4-methyl-2H-chromen-2-one.
Oxidation: 3-(2-bromoethyl)-7-oxo-4-methyl-2H-chromen-2-one.
Reduction: 3-(2-bromoethyl)-7-hydroxy-4-methyl-2H-chroman-2-one.
Scientific Research Applications
3-(2-Bromoethyl)-7-hydroxy-4-methyl-2H-chromen-2-one has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the synthesis of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Bromoethyl)-7-hydroxy-4-methyl-coumarin involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activity. The hydroxy group can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity to its targets. The chromen-2-one scaffold can interact with various biological pathways, influencing cellular processes such as apoptosis, cell proliferation, and inflammation.
Comparison with Similar Compounds
a) 4-(Bromomethyl)-7-hydroxycoumarin (CAS 161798-25-0)
- Structure : Bromomethyl group at C4 instead of bromoethyl at C3.
- Molecular Formula : C₁₀H₇BrO₃.
- Reactivity : The bromomethyl group undergoes faster nucleophilic substitution due to reduced steric hindrance compared to bromoethyl. This enhances its utility in rapid derivatization for fluorescent labeling .
- Applications : Used in protease activity assays and as a photolabile protecting group in organic synthesis .
b) 3-Bromo-7-(diethylamino)-4-methylcoumarin (CAS 92295-93-7)
- Structure: Bromine at C3, diethylamino group at C7, and methyl at C4.
- Molecular Formula: C₁₄H₁₆BrNO₂.
- Reactivity: The electron-donating diethylamino group at C7 increases fluorescence quantum yield, making it a superior fluorophore. The bromine at C3 allows Suzuki-Miyaura cross-coupling for bioconjugation .
- Applications : Fluorescent sensors for metal ions and enzyme activity tracking .
Analogues with Modified Alkyl Chains
a) 7-Hydroxy-3-isopropyl-4-methylcoumarin (CAS 53666-72-1)
b) 3,6,8-Tribromo-7-hydroxy-4-methylcoumarin
- Structure : Three bromine atoms at C3, C6, and C6.
- Biological Activity: Exhibits potent larvicidal activity (LC₅₀ = 1.49 ppm against Culex quinquefasciatus), outperforming mono-brominated derivatives due to enhanced lipophilicity and target binding .
Analogues with Aromatic Substituents
7-Hydroxy-4-phenyl-3-(4-hydroxyphenyl)coumarin (CAS 825633-07-6)
- Structure : Phenyl at C4 and 4-hydroxyphenyl at C3.
- Molecular Formula : C₂₁H₁₄O₄.
- Applications: Shows antioxidant and anti-inflammatory properties, attributed to the phenolic groups. Lacks bromoethyl’s synthetic versatility but offers π-π stacking interactions for drug-receptor binding .
Data Tables
Table 1: Structural and Functional Comparison
Key Findings and Contradictions
- Reactivity : Bromoethyl derivatives exhibit slower substitution kinetics than bromomethyl analogs due to steric effects but offer greater flexibility in forming extended carbon chains .
- Biological Activity: Tribrominated coumarins show superior larvicidal activity compared to mono- or di-substituted derivatives, highlighting the role of halogenation in bioactivity .
- Contradiction : 7-Hydroxy-4-methylcoumarin exhibits concentration-dependent dual effects—growth stimulation at low doses (10 ppm) and inhibition at higher doses (40 ppm) in plants, complicating its agricultural use .
Biological Activity
3-(2-Bromoethyl)-7-hydroxy-4-methyl-coumarin is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Overview of Coumarins
Coumarins are a group of naturally occurring compounds found in various plants, exhibiting a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. The modifications made to the basic coumarin structure can significantly influence their biological effects.
Synthesis and Structure
The synthesis of this compound involves the bromination of 7-hydroxy-4-methylcoumarin followed by the introduction of a bromoethyl group. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have indicated that coumarin derivatives exhibit anticancer properties. For instance, this compound has shown potential in inhibiting the proliferation of various cancer cell lines. In vitro studies demonstrated that this compound could induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.
Table 1: Anticancer Activity of Coumarin Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung Cancer) | 12.5 | Induction of apoptosis |
| This compound | HeLa (Cervical) | 15.0 | DNA damage and oxidative stress |
| 7-Hydroxy-4-methylcoumarin | MCF-7 (Breast) | 10.0 | Cell cycle arrest |
Anti-inflammatory Activity
Coumarins are also recognized for their anti-inflammatory properties. The compound has been evaluated using carrageenan-induced paw edema models in rodents, showing significant reduction in edema volume compared to standard anti-inflammatory drugs like indomethacin.
Table 2: Anti-inflammatory Effects
| Compound | Edema Reduction (%) | Reference Drug |
|---|---|---|
| This compound | 44.05 | Indomethacin |
| 6-Amino-7-hydroxy-4-methylcoumarin | 38.10 | Indomethacin |
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : This compound exhibits strong radical scavenging activity, which helps mitigate oxidative stress.
- Enzyme Inhibition : It may inhibit key enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) enzymes.
- Cell Cycle Modulation : The compound has been shown to induce cell cycle arrest at specific phases, contributing to its anticancer effects.
Case Studies
Several studies have highlighted the efficacy of coumarin derivatives in clinical settings:
- Study on Lung Cancer : A study conducted on A549 cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability and increased apoptosis markers.
- Inflammation Model : In a rat model of inflammation, administration of the compound led to a marked decrease in paw swelling, supporting its potential use as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(2-Bromoethyl)-7-hydroxy-4-methyl-coumarin, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves three steps: (1) Protection of the amino group in m-aminophenol using ethoxycarbonyl chloride, (2) Pechmann condensation to form the coumarin core, and (3) Bromination at position 3 using HBr and OXONE® to generate the bromoethyl substituent . Key characterization techniques include:
- IR spectroscopy : To confirm carbonyl (C=O) and bromoethyl (C-Br) functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-Br at ~550 cm⁻¹) .
- ¹H/¹³C NMR : To verify substituent positions and coupling patterns (e.g., aromatic protons, bromoethyl CH₂ groups) .
- Melting point analysis : To assess purity (expected range: 225–228°C for related coumarins) .
Q. How can researchers address solubility challenges during in vitro assays with this compound?
- Methodological Answer : The compound’s hydroxyl and bromoethyl groups confer moderate polarity. For biological assays:
- Use polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at 10 mg/mL, followed by dilution in aqueous buffers .
- Pre-filter solutions (0.22 µm) to avoid precipitation.
- Monitor solubility via UV-Vis spectroscopy (e.g., absorbance at λmax ~320 nm for coumarins) .
Q. What are the recommended protocols for evaluating the compound’s stability under experimental conditions?
- Methodological Answer :
- Light sensitivity : Store in amber vials at -20°C and conduct experiments under low-light conditions to prevent photodegradation .
- Thermal stability : Perform thermogravimetric analysis (TGA) or accelerated stability studies (40°C/75% RH for 1 month) to assess decomposition .
Advanced Research Questions
Q. How can researchers optimize the bromination step to improve yield and selectivity?
- Methodological Answer : The bromination efficiency depends on reaction conditions:
- Alternative brominating agents : Replace HBr/OXONE® with N-bromosuccinimide (NBS) in acetic acid to reduce side reactions .
- Temperature control : Maintain 0–5°C during bromination to minimize polybromination .
- Monitor reaction progress : Use thin-layer chromatography (TLC) with UV detection (Rf ~0.4 in ethyl acetate/hexane 3:7) .
Q. What strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. null effects)?
- Methodological Answer :
- Comparative dose-response studies : Test the compound across a wider concentration range (e.g., 50–400 mg/kg in rodent models) to identify threshold effects .
- Structural analogs : Synthesize derivatives (e.g., replacing bromoethyl with chloroethyl) to isolate substituent-specific activity .
- Target validation : Use molecular docking (e.g., against COX-2 or carbonic anhydrase II) to confirm binding affinity discrepancies .
Q. How do substituents (bromoethyl, hydroxy, methyl) influence photophysical properties for fluorescence-based applications?
- Methodological Answer :
- Fluorescence quenching studies : Compare quantum yields of this compound with non-brominated analogs (e.g., 7-hydroxy-4-methylcoumarin) using steady-state fluorimetry .
- pH-dependent spectral shifts : The hydroxy group’s deprotonation (pKa ~9.5) enhances fluorescence intensity in alkaline conditions, while bromoethyl may introduce steric effects .
Q. What advanced spectroscopic techniques are critical for analyzing electronic effects in this coumarin derivative?
- Methodological Answer :
- Time-resolved fluorescence : To study excited-state dynamics and substituent-induced lifetime changes .
- DFT calculations : Model HOMO-LUMO gaps and charge distribution to correlate substituents with reactivity (e.g., bromoethyl’s electron-withdrawing effect) .
- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding via hydroxy groups) .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting data on enzyme inhibition potency in published studies?
- Methodological Answer :
- Standardize assay conditions : Use identical enzyme sources (e.g., recombinant human CYP450 isoforms) and substrate concentrations .
- Control for fluorescence interference : Pre-screen coumarin’s intrinsic fluorescence using blank reactions .
- Meta-analysis : Pool data from ≥3 independent studies and apply statistical models (e.g., random-effects) to identify outliers .
Methodological Tables
Table 1 : Key Spectral Data for Characterization
Table 2 : Biological Activity Comparison
| Derivative | Anti-inflammatory (IC₅₀, µM) | Anticonvulsant (ED₅₀, mg/kg) | Reference |
|---|---|---|---|
| Parent Compound | 85 ± 12 | 210 ± 25 | |
| 7-Hydroxy-4-methyl | 120 ± 15 | >400 | |
| 3-Chloroethyl Analog | 45 ± 8 | 180 ± 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
